molecular formula C24H17ClN2O6 B11699093 ethyl 4-(5-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate

ethyl 4-(5-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate

Cat. No.: B11699093
M. Wt: 464.9 g/mol
InChI Key: SHCAEYXLJLUHPF-CPNJWEJPSA-N
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Description

ETHYL 4-(5-{[(5E)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a diazinane ring, and a furan ring, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of ETHYL 4-(5-{[(5E)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multiple steps, including the formation of the diazinane ring and the subsequent attachment of the chlorophenyl and furan groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

ETHYL 4-(5-{[(5E)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 4-(5-{[(5E)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have potential as a biochemical probe or as a starting material for drug development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(5-{[(5E)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, potentially leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

ETHYL 4-(5-{[(5E)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE can be compared with other similar compounds, such as:

  • ETHYL 4-(5-{[(5E)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
  • ETHYL 4-(5-{[(5E)-1-(4-FLUOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE These compounds share a similar core structure but differ in the substituents attached to the phenyl ring. The uniqueness of ETHYL 4-(5-{[(5E)-1-(4-CHLOROPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOATE lies in its specific chlorophenyl group, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H17ClN2O6

Molecular Weight

464.9 g/mol

IUPAC Name

ethyl 4-[5-[(E)-[1-(4-chlorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C24H17ClN2O6/c1-2-32-23(30)15-5-3-14(4-6-15)20-12-11-18(33-20)13-19-21(28)26-24(31)27(22(19)29)17-9-7-16(25)8-10-17/h3-13H,2H2,1H3,(H,26,28,31)/b19-13+

InChI Key

SHCAEYXLJLUHPF-CPNJWEJPSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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